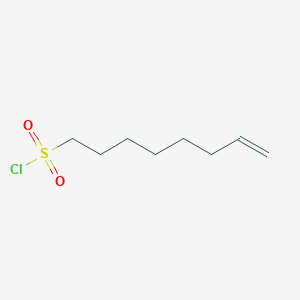

Oct-7-ene-1-sulfonyl chloride

Description

Contextualization within Organic Sulfur Chemistry

Organosulfur compounds, organic molecules containing sulfur, are pivotal in both biological systems and synthetic chemistry. wikipedia.org Nature abounds with these compounds; for instance, the amino acids cysteine and methionine are fundamental to life. wikipedia.org In the realm of synthetic organic chemistry, sulfur-containing compounds serve as crucial intermediates for creating more complex molecules. thermofisher.comalfa-chemistry.com Among these, sulfonyl chlorides stand out as important synthetic intermediates. magtech.com.cn

Sulfonyl chlorides are a class of organosulfur compounds with the general formula RSO₂Cl. wikipedia.org They are highly reactive and serve as precursors for a wide array of functional groups, including sulfonamides and sulfonate esters. wikipedia.orgmdpi.com The specific subclass of olefinic or alkene sulfonyl chlorides, which contain both a carbon-carbon double bond and a sulfonyl chloride group, are particularly valuable. This dual functionality allows for a diverse range of chemical transformations, making them versatile building blocks in the synthesis of complex target molecules.

Structural Features and Reactivity Principles of Oct-7-ene-1-sulfonyl chloride

This compound is a bifunctional organic molecule. Its structure consists of an eight-carbon aliphatic chain, featuring a sulfonyl chloride (-SO₂Cl) group at one terminus (position 1) and a carbon-carbon double bond between carbons 7 and 8.

The reactivity of this compound is dictated by its two distinct functional groups:

The Sulfonyl Chloride Group: The sulfur atom in the sulfonyl chloride group is in a high oxidation state (+6) and is bonded to two highly electronegative oxygen atoms and a chlorine atom. wikipedia.org This configuration makes the sulfur atom highly electrophilic and susceptible to attack by a wide range of nucleophiles. wikipedia.org Reactions with water lead to hydrolysis, forming the corresponding sulfonic acid, while reactions with alcohols and amines yield sulfonate esters and sulfonamides, respectively. wikipedia.org

The Alkene Group: The terminal double bond (C7=C8) is a region of high electron density, making it nucleophilic. It can undergo typical alkene reactions, such as addition reactions. For instance, it can react with electrophiles or participate in radical addition processes. researchgate.net Recent research has highlighted the ability of sulfonyl chlorides to react with alkenes under various catalytic conditions, including photoredox catalysis, to form new carbon-sulfur bonds. nih.govwiley.comnih.gov This process, known as hydrosulfonylation, involves the addition of the sulfonyl group and a hydrogen atom across the double bond. researchgate.netnih.govwiley.com

The presence of both these functional groups in a single molecule like this compound allows for sequential or domino reactions, where one group reacts and the other can be used for subsequent transformations, providing a powerful tool for synthetic chemists.

Historical Development of Alkene Sulfonyl Chloride Research

The study of sulfonyl chlorides has a long history, with their synthesis and reactivity being a subject of interest for over a century. researchgate.net Early methods for preparing sulfonyl chlorides often involved harsh conditions, such as the direct chlorination of sulfonic acids or their salts. google.com A significant advancement was the Meerwein reaction, a Sandmeyer-type reaction that uses copper salts to facilitate the reaction of diazonium salts with sulfur dioxide to produce aryl sulfonyl chlorides. acs.orgacs.org

Research into the reactions of sulfonyl chlorides with olefins (alkenes) also has deep roots. It has been known for some time that alkylsulfonyl chlorides can add to alkenes, although early methods were often plagued by low yields and the formation of telomerized by-products. tandfonline.com A notable development was the use of transition metal complexes, such as dichlorotris(triphenylphosphine)ruthenium(II), to catalyze the addition of sulfonyl chlorides to 1-alkenes, providing a more convenient and high-yielding method for synthesizing β-chlorosulfones. tandfonline.com

In recent years, the field has seen significant progress with the advent of modern catalytic methods. Photocatalysis, in particular, has emerged as a powerful tool for mediating the reactions of sulfonyl chlorides. acs.orgbohrium.comnih.gov Visible-light-induced photocatalysis now allows for the direct synthesis of vinyl sulfones from alkenes and sulfonyl chlorides under mild, room-temperature conditions. bohrium.com Furthermore, photoredox-catalyzed hydrosulfonylation of alkenes using sulfonyl chlorides has been developed, offering a general and efficient route to a wide range of sulfone-containing products. researchgate.netnih.govnih.gov These modern methods represent a substantial improvement in terms of efficiency, selectivity, and environmental friendliness over classical approaches. acs.orgbohrium.com

Structure

3D Structure

Properties

CAS No. |

923279-52-1 |

|---|---|

Molecular Formula |

C8H15ClO2S |

Molecular Weight |

210.72 g/mol |

IUPAC Name |

oct-7-ene-1-sulfonyl chloride |

InChI |

InChI=1S/C8H15ClO2S/c1-2-3-4-5-6-7-8-12(9,10)11/h2H,1,3-8H2 |

InChI Key |

WMBUYNFBIZZOPD-UHFFFAOYSA-N |

Canonical SMILES |

C=CCCCCCCS(=O)(=O)Cl |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Oct 7 Ene 1 Sulfonyl Chloride

Direct Sulfonyl Chlorination of Olefinic Precursors

The direct conversion of an olefin to a sulfonyl chloride represents a highly atom-economical approach. One of the most common methods for this transformation is the reaction of an alkene with sulfuryl chloride (SO₂Cl₂), often initiated by a radical initiator. In a reaction analogous to the synthesis of dichlorinated alkanes, the process can be controlled to favor the formation of the sulfonyl chloride derivative.

For instance, the reaction of 1-octene (B94956) with sulfuryl chloride in the presence of a peroxide initiator, such as dibenzoyl peroxide, can yield a mixture of products, including the desired sulfonyl chloride. A study by Kharasch and co-workers in 1948 described the reaction of octene-1 with sulfuryl chloride, which, in addition to the expected dichloroalkane, produced a compound containing two octene molecules per sulfuryl chloride molecule. chemrxiv.org This highlights the complexity of such reactions and the need for careful optimization to favor the desired chlorosulfonylation product.

The reaction is typically carried out by heating a mixture of the alkene and a diacyl peroxide, followed by the dropwise addition of sulfuryl chloride dissolved in the alkene. Passing a slow stream of sulfur dioxide through the reaction mixture can also influence the product distribution. chemrxiv.org

Table 1: Representative Conditions for Direct Sulfonyl Chlorination of 1-Octene

| Reactants | Initiator | Temperature | Key Observation | Reference |

| 1-Octene, Sulfuryl Chloride | Dibenzoyl Peroxide | 60°C | Formation of a 2:1 adduct of octene to sulfuryl chloride alongside dichlorooctane. | chemrxiv.org |

It is important to note that this method can lead to the formation of regioisomers and other byproducts, necessitating careful purification of the final product. The terminal position of the double bond in oct-7-ene offers a site for radical addition, which, under controlled conditions, can lead to the formation of the terminal sulfonyl chloride.

Functional Group Interconversion Routes from Oct-7-ene-1-yl Derivatives

An alternative and often more selective approach to synthesizing Oct-7-ene-1-sulfonyl chloride involves the conversion of other sulfur-containing functional groups at the C1 position of the oct-7-ene scaffold.

From Thiol and Disulfide Precursors via Oxyhalogenation

The oxidation of thiols and disulfides is a well-established and reliable method for the preparation of sulfonyl chlorides. For the synthesis of this compound, the corresponding precursor, oct-7-ene-1-thiol, or its disulfide, bis(oct-7-en-1-yl) disulfide, would be required.

A variety of reagents can effect this transformation. A particularly efficient method involves the use of hydrogen peroxide in the presence of zirconium tetrachloride (ZrCl₄). This system allows for the rapid and high-yielding conversion of various thiols, including aliphatic ones, to their corresponding sulfonyl chlorides under mild, room temperature conditions. researchgate.net For example, n-octyl thiol, a saturated analog of the desired precursor, has been successfully converted to n-octanesulfonyl chloride in high yield. rsc.org

Another effective method utilizes Oxone® in the presence of a chloride source, such as potassium chloride (KCl), in an aqueous medium. This green chemistry approach provides a simple and rapid synthesis of sulfonyl chlorides from both thiols and disulfides at room temperature. organic-chemistry.org

Table 2: Reagents for the Conversion of Thiols/Disulfides to Sulfonyl Chlorides

| Reagent System | Substrate Type | Conditions | Yield | Reference |

| H₂O₂ / ZrCl₄ | Aliphatic Thiols | Acetonitrile (B52724), Room Temp. | Excellent | researchgate.net |

| Oxone® / KCl | Thiols, Disulfides | Water, Room Temp. | High | organic-chemistry.org |

These methods are generally high-yielding and tolerate a range of functional groups, making them suitable for the synthesis of the target molecule without affecting the terminal double bond.

From Sulfonic Acids or Their Salts

The conversion of sulfonic acids or their salts to sulfonyl chlorides is a classical and widely used transformation. The required precursor for this route would be oct-7-ene-1-sulfonic acid or its corresponding salt.

Common chlorinating agents for this purpose include phosphorus pentachloride (PCl₅) and thionyl chloride (SOCl₂). However, these reagents can be harsh and may not be compatible with all substrates. mdpi.com Milder methods have been developed to address these issues. For instance, the use of oxalyl chloride in the presence of a catalytic amount of N,N-dimethylformamide (DMF) can convert sulfonic acid salts to sulfonyl chlorides under milder conditions. chemrxiv.org The presence of a catalytic amount of water is also believed to facilitate this reaction by first protonating the sulfonate salt to the more reactive sulfonic acid. chemrxiv.org

Table 3: Chlorinating Agents for the Conversion of Sulfonic Acids/Salts

| Chlorinating Agent | Co-catalyst/Additive | Key Feature | Reference |

| Phosphorus Pentachloride | - | Harsh conditions | mdpi.com |

| Thionyl Chloride | - | Harsh conditions | mdpi.com |

| Oxalyl Chloride | N,N-Dimethylformamide, Water | Milder conditions | chemrxiv.org |

This approach offers a reliable pathway to this compound, provided the precursor sulfonic acid is accessible.

From Sulfonyl Hydrazides

A more recent and facile method for the synthesis of sulfonyl chlorides involves the reaction of sulfonyl hydrazides with N-halosuccinimides. Specifically, N-chlorosuccinimide (NCS) can be used to convert a sulfonyl hydrazide precursor, in this case, oct-7-ene-1-sulfonyl hydrazide, to the corresponding sulfonyl chloride.

This reaction is typically carried out in acetonitrile at room temperature and proceeds in high yield. chimia.ch The method is highly selective and clean, offering a practical alternative to more traditional routes. chimia.choup.comnih.gov A significant advantage of this method is the ability to perform a one-pot synthesis of sulfonamides by adding an amine to the reaction mixture after the formation of the sulfonyl chloride. chimia.ch

Table 4: Synthesis of Sulfonyl Chlorides from Sulfonyl Hydrazides

| Reagent | Solvent | Conditions | Yield | Reference |

| N-Chlorosuccinimide (NCS) | Acetonitrile | Room Temperature, 2h | High (up to 94% for a scaled-up reaction) | chimia.ch |

From Sulfinamides or Sulfones

The synthesis of sulfonyl chlorides from sulfinamides or sulfones is less common. While methods exist for the preparation of sulfinamides from sulfonyl chlorides via in situ reduction, the reverse transformation is not a standard synthetic route. nih.gov One study reported the synthesis of sulfinamides from both aryl and alkyl sulfonyl chlorides using a zinc reductant, but this does not provide a direct pathway from a sulfinamide to a sulfonyl chloride. researchgate.net

Similarly, the conversion of a sulfone directly to a sulfonyl chloride is not a typical functional group interconversion. However, sulfones can be prepared from sulfonyl chlorides through the reduction to sulfinate salts followed by alkylation. rsc.org

Catalytic and Asymmetric Synthesis Approaches

The development of catalytic and asymmetric methods for the synthesis of sulfonyl chlorides is an active area of research, primarily focused on providing more efficient and enantioselective routes to chiral sulfonyl compounds.

Visible-light photocatalysis has emerged as a powerful tool for the direct sulfonylation of alkenes with sulfonyl chlorides to form vinyl sulfones. researchgate.net While this reaction does not directly produce the target sulfonyl chloride, it highlights the potential of catalytic methods in activating alkenes.

For the asymmetric synthesis of chiral sulfones, which are often derived from sulfonyl chlorides, significant progress has been made, particularly with activated alkenes. For example, a cooperative asymmetric catalysis system merging a photoactive electron donor-acceptor (EDA) complex with a chiral nickel catalyst has been developed for the synthesis of α-C chiral sulfones. rsc.orgrsc.org However, the application of such methods to unactivated terminal alkenes like oct-7-ene for the direct, enantioselective synthesis of a chiral sulfonyl chloride at a specific position remains a significant challenge.

Palladium-catalyzed reactions have been employed for the synthesis of cyclic alkenylsulfonyl fluorides from alkenyl triflates, demonstrating the utility of transition metal catalysis in forming sulfonyl halides. rsc.org While not a direct synthesis of this compound, these catalytic approaches represent the forefront of research in this area and may in the future be adapted for the synthesis of such molecules.

Transition Metal-Catalyzed Syntheses

Transition metals, particularly copper, nickel, and palladium, are extensively used to catalyze the formation of C-S bonds and synthesize sulfonyl chlorides. sioc-journal.cn These metals can facilitate cross-coupling reactions and atom transfer radical addition (ATRA) processes that are difficult to achieve otherwise. mdpi.commdpi.com

Copper(I) photocatalysts, for example, are effective in generating sulfonyl radicals from widely available sulfonyl chlorides for addition to alkenes and alkynes. mdpi.comresearchgate.net A potential synthesis for this compound could involve a copper-catalyzed reaction between a suitable 1-octene derivative and a reagent like sulfuryl chloride.

More recently, nickel-catalyzed multicomponent radical sulfonylation reactions have been developed. rsc.org These methods allow for the introduction of a sulfonyl group into unsaturated carbon-carbon bonds. A nickel-catalyzed process could be designed to react 1-octene with a sulfur dioxide surrogate and a chlorine source. For example, the group of Nevado established a nickel-catalyzed intermolecular sulfonylarylation of alkynes using sulfonyl chlorides and arylboronic acids, showcasing the ability of nickel to mediate such transformations. rsc.org

Table 2: Transition Metal-Catalyzed Sulfonylation Approaches This table outlines general transition metal-catalyzed reactions applicable to the synthesis of aliphatic sulfonyl chlorides.

| Metal Catalyst | Co-reagents/Ligands | Reaction Type | Applicable Precursors |

| Copper(I) Complexes | (dmp)₂ Ligand | Atom Transfer Radical Addition (ATRA) | Alkenes, Sulfonyl Chlorides mdpi.com |

| Nickel(II) Complexes | Ligands (e.g., BiOx), Reductant | Sulfonylarylation | 1,3-Enynes, Sulfonyl Chlorides, Arylboronic Acids rsc.org |

| Palladium Complexes | Various Ligands | Desulfitative Cross-Coupling | Aryl Sulfonyl Chlorides, Nucleophiles sioc-journal.cn |

| Iron(II) Chloride | PPh₃ Ligand | Fluorosulfonylation | Alkenes, SO₂ Surrogate, Fluoride (B91410) Source acs.org |

Green Chemistry and Sustainable Protocols for Sulfonyl Chloride Synthesis

The principles of green chemistry aim to reduce waste, use less hazardous materials, and improve energy efficiency. rsc.org Several sustainable protocols for sulfonyl chloride synthesis have been developed that align with these goals. A key strategy is the use of water as a reaction solvent, which is non-toxic, non-flammable, and inexpensive. rsc.orgacs.org

One such method involves the oxyhalogenation of thiols or disulfides with oxone and a potassium halide (KX) in water, which rapidly produces the corresponding sulfonyl chloride at room temperature. rsc.org Another approach describes a catalyst-free hydrosulfonylation of alkenes with sulfonyl chlorides in water, driven by visible light. nih.govbohrium.com This method uses a silyl (B83357) radical precursor to activate the sulfonyl chloride. nih.gov

Metal-free synthesis is another cornerstone of green chemistry. Protocols for the aerobic, metal-free synthesis of sulfonyl chlorides from thiols have been developed using ammonium (B1175870) nitrate (B79036) and an aqueous solution of HCl, with oxygen as the terminal oxidant. rsc.org Furthermore, one-pot procedures that generate the sulfonyl chloride in situ followed by immediate reaction with an amine to form a sulfonamide reduce the need for isolation and purification of the often-unstable sulfonyl chloride intermediate. sci-hub.se A visible-light-induced reaction using an electron-donor-acceptor (EDA) complex of NaI and a sulfonyl chloride in water, promoted by a surfactant, provides a green pathway to β-iodo-substituted sulfones, illustrating another sustainable strategy for activating sulfonyl chlorides. rsc.org

Flow chemistry, which involves performing reactions in continuous-flow reactors, offers significant advantages over traditional batch processing, particularly for potentially hazardous or highly exothermic reactions. dokumen.pub The synthesis of sulfonyl chlorides often involves such conditions, making it an ideal candidate for flow chemistry. rsc.org

Continuous flow protocols provide exquisite control over reaction parameters like temperature and residence time, which improves safety by preventing thermal runaway. rsc.org The small reactor volume and short residence times can lead to very high space-time yields. rsc.org Automated continuous systems have been developed for the multi-hundred-gram production of aryl sulfonyl chlorides, demonstrating the scalability of this technology from the laboratory to industrial production. mdpi.com For a molecule like this compound, a flow process could involve pumping a solution of 1-octene and a chlorosulfonylating agent (e.g., sulfuryl chloride) through a heated or irradiated reactor coil. The precise temperature control would minimize side reactions, and the product could be collected continuously, potentially integrating in-line purification steps. researchgate.netnih.gov

Table 3: Comparison of Batch vs. Flow Chemistry for Sulfonyl Chloride Synthesis

| Feature | Batch Synthesis | Flow Synthesis |

| Safety | Higher risk of thermal runaway with exothermic reactions. | Enhanced safety due to small reaction volumes and superior heat transfer. rsc.org |

| Control | Difficult to precisely control temperature and mixing. | Excellent control over temperature, pressure, and residence time. rsc.org |

| Scalability | Scaling up can be non-linear and challenging. | More straightforward and predictable scalability. mdpi.com |

| Yield | Can be lower due to side reactions or decomposition. | Often higher yields and purity due to precise control. mdpi.com |

| Reaction Time | Typically longer (minutes to hours). | Significantly shorter residence times (seconds to minutes). nih.gov |

Mechanistic Insights into Reactions of Oct 7 Ene 1 Sulfonyl Chloride

Electrophilic and Nucleophilic Pathways at the Sulfonyl Center

The sulfonyl chloride functional group is a potent electrophile due to the strong electron-withdrawing nature of the two oxygen atoms and the chlorine atom, which makes the sulfur atom highly susceptible to nucleophilic attack. nih.gov The chlorine atom serves as an excellent leaving group, facilitating substitution reactions with a variety of nucleophiles. nih.gov These reactions typically proceed through a nucleophilic substitution mechanism at the sulfur atom.

Substitution Reactions with Oxygen Nucleophiles

Oct-7-ene-1-sulfonyl chloride is expected to react readily with oxygen nucleophiles, such as alcohols, in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534) to form sulfonate esters. The reaction proceeds via a nucleophilic attack of the alcohol's oxygen on the electrophilic sulfur atom of the sulfonyl chloride. The base serves to neutralize the hydrogen chloride byproduct. This is a standard and widely used method for the synthesis of sulfonate esters. eurjchem.com

The general mechanism involves the alcohol acting as a nucleophile, attacking the sulfur atom of the sulfonyl chloride. This is followed by the elimination of the chloride ion and deprotonation of the oxonium ion intermediate by the base to yield the corresponding sulfonate ester.

Table 1: Illustrative Reaction of an Alkenyl Sulfonyl Chloride with an Oxygen Nucleophile

| Sulfonyl Chloride Precursor | Nucleophile | Base/Conditions | Product | Yield | Reference |

| Alkenyl Sulfonyl Fluoride (B91410) (cyclic) | p-Methoxyphenol | - | p-Methoxyphenyl Alkenylsulfonate | 84% | nih.gov |

| Methanesulfonyl Chloride | Alcohol | Pyridine | Alkyl Mesylate | - | eurjchem.com |

Note: Data for a closely related alkenyl sulfonyl fluoride is used to illustrate the formation of a sulfonate ester. The general reaction with sulfonyl chlorides and alcohols is a fundamental organic transformation.

Substitution Reactions with Nitrogen Nucleophiles

The reaction of ω-alkenyl sulfonyl chlorides with primary or secondary amines is a common method for the synthesis of sulfonamides. cbijournal.comresearchgate.net These reactions are typically carried out in the presence of a base to scavenge the HCl produced. cbijournal.com The high reactivity of the sulfonyl chloride group allows for efficient conversion to the corresponding sulfonamide.

For instance, but-3-ene-1-sulfonyl chloride and pent-4-ene-1-sulfonyl chloride have been used in the synthesis of N-methylalkenylsulfonamides. googleapis.com The reaction involves the nucleophilic amine attacking the sulfonyl sulfur, leading to the displacement of the chloride and formation of the sulfonamide.

Table 2: Synthesis of Alkenyl Sulfonamides from Alkenyl Sulfonyl Chlorides

| Sulfonyl Chloride | Amine | Conditions | Product | Yield | Reference |

| but-3-ene-1-sulfonyl chloride | Methylamine | Not specified | N-methylbut-3-ene-1-sulfonamide | Not specified | googleapis.com |

| pent-4-ene-1-sulfonyl chloride | Methylamine | Not specified | N-methylpent-4-ene-1-sulfonamide | Not specified | googleapis.com |

| pent-4-ene-1-sulfonyl chloride | Ammonia (aq. NH₄OH) | 0-5 °C | pent-4-ene-1-sulfonamide | 40% | googleapis.com |

Substitution Reactions with Carbon Nucleophiles

Carbon nucleophiles, such as Grignard reagents (R-MgX), can react with sulfonyl chlorides. researchgate.net However, the reaction of alkanesulfonyl chlorides with Grignard reagents can be complex. While arylsulfonyl chlorides are known to react with Grignard reagents to form sulfones, the reaction with alkanesulfonyl chlorides may be less straightforward. rsc.org The highly basic nature of Grignard reagents can also lead to side reactions. openstax.org

The expected reaction would involve the nucleophilic carbon of the Grignard reagent attacking the sulfur atom of this compound, displacing the chloride to form a sulfone. The use of less basic organometallic reagents or specific reaction conditions might be necessary to achieve high yields of the desired sulfone product while preserving the terminal alkene.

Radical-Mediated Reaction Mechanisms Involving the Alkene Moiety

The terminal double bond in this compound provides a site for radical-mediated reactions, which can proceed independently of or in concert with reactions at the sulfonyl chloride center.

Addition Reactions to the Olefinic Bond

The terminal alkene of this compound can undergo radical addition reactions. A common example is the copper-catalyzed addition of sulfonyl chlorides to alkenes. researchgate.net This can lead to either intermolecular addition products or, more interestingly, intramolecular cyclization.

In the context of intramolecular reactions, a sulfonyl radical can be generated from the sulfonyl chloride moiety, which then adds to the terminal double bond. However, it is more common for a radical to be generated elsewhere in the molecule or from an external source, which then initiates a cyclization onto the alkene. For ω-alkenyl systems, this often leads to the formation of five- or six-membered rings. cas.cn

Studies on related systems, like N-(4-pentenyl)iodoacetamides, have shown that radical cyclization can lead to the formation of larger, eight-membered rings, although this is less common. vdoc.pub The regioselectivity of the cyclization (i.e., exo vs. endo) is governed by Baldwin's rules and the stability of the resulting cyclic radical intermediate. cas.cn

Cleavage and Coupling Reactions

The C-S bond in the sulfonyl group can be cleaved under certain conditions, particularly in transition-metal-catalyzed cross-coupling reactions. While less common for alkanesulfonyl chlorides compared to their aryl counterparts, desulfonylative coupling reactions represent a potential, albeit less explored, reaction pathway.

More relevant to the alkene moiety is the possibility of radical-initiated cleavage of a bond elsewhere in a molecule that has been coupled to the alkene. For instance, a radical cyclization onto the double bond of an alkenyl sulfonyl derivative can be followed by a fragmentation step, leading to a rearranged product. An example is the Dowd-Beckwith rearrangement, which involves a 5-exo cyclization followed by a ring-opening fragmentation to yield a 6-endo product. cas.cn This type of cleavage and coupling cascade allows for the formation of complex cyclic and acyclic structures.

Pericyclic Reactions and Cycloadditions

The structure of this compound, with a six-carbon tether between the reactive termini, is well-suited for intramolecular cyclization reactions to form six-membered rings. These transformations can proceed through several pericyclic or cycloaddition pathways, often initiated by the generation of a reactive intermediate from the sulfonyl chloride group.

Radical Cyclizations: A common pathway for sulfonyl chlorides is the generation of a sulfonyl radical (RSO₂•), which can be initiated by light (photolysis), radical initiators, or transition metal catalysts. chemrxiv.orgrsc.orgrsc.org This electrophilic radical can then add to the terminal double bond in an intramolecular fashion. For this compound, this would likely proceed via a 6-exo-trig cyclization, which is generally favored, to form a six-membered carbocyclic ring with a sulfonyl radical substituent. This intermediate can then be trapped or undergo further reactions. Studies on similar 1,6-enyne systems reacting with sulfonyl chlorides have shown that such radical cyclizations are efficient for forming five- and six-membered rings. researchgate.netorgsyn.org

[2+2] Cycloadditions: Intramolecular [2+2] cycloadditions are another potential reaction pathway, particularly under thermal or photochemical conditions. While less common for simple alkenes, the presence of the sulfonyl group can influence the electronic properties of the molecule. Research on phenylsulfonyl-substituted ene-allenes has demonstrated highly regio- and stereospecific thermal [2+2] cycloadditions to form bicyclic systems. orgsyn.orgacs.org For this compound, a [2+2] cycloaddition could potentially form a bicyclo[4.2.0]octane derivative, although this pathway might require specific catalytic activation. orgsyn.orgacs.org

Electrophilic Cyclizations: In the presence of a Lewis acid, the sulfonyl chloride can act as an electrophile, initiating cyclization by attacking the nucleophilic double bond. This pathway leads to a cationic intermediate that can be trapped by the chloride ion or other nucleophiles present. This type of intramolecular electrophilic heterocyclization has been successfully applied to unsaturated compounds bearing a sulfonyl chloride group to construct various heterocyclic systems. nih.gov For this compound, this would result in a chlorinated cyclohexane (B81311) derivative.

Rearrangement Processes

The reactions of this compound can be accompanied by or followed by molecular rearrangements.

Aliphatic sulfonyl chlorides, particularly those that might form tertiary carbocations, can be unstable and prone to decomposition, often yielding an alkyl chloride and sulfur dioxide. This process can be viewed as a rearrangement where the sulfonyl chloride group is eliminated.

More complex rearrangements can occur following an initial cyclization. For instance, after a radical cyclization, the resulting cyclic radical intermediate could undergo hydrogen atom abstraction or further structural reorganization before termination. Similarly, cationic intermediates formed during electrophilic cyclization are classic precursors for rearrangements, such as 1,2-hydride or alkyl shifts, to form more stable carbocations before the final product is formed. A notable example from related chemistry is the Lossen rearrangement, which occurs in hydroxamic acids treated with sulfonyl chlorides, though this is an intermolecular process. acs.org

Role of Catalysis in Directing Reaction Pathways

Catalysis plays a pivotal role in controlling the reactivity of bifunctional molecules like this compound, often determining which mechanistic pathway is followed and thus influencing the final product structure.

Transition Metal Catalysis:

Radical Pathways: Transition metals like copper, nickel, and iridium are widely used to generate sulfonyl radicals from sulfonyl chlorides under mild conditions. chemrxiv.orgrsc.org For instance, a copper(I) catalyst can react with a sulfonyl chloride via a single-electron transfer (SET) mechanism to produce a sulfonyl radical and a copper(II) species. This allows for controlled intramolecular radical cyclizations onto the alkene. researchgate.net Nickel catalysts have been shown to be effective in sulfonylarylation reactions of 1,3-enynes, where a sulfonyl radical adds to an unsaturated system. rsc.orgrsc.org

Electrophilic Pathways: Lewis acidic metals can activate the sulfonyl chloride group, promoting electrophilic cyclization as described in section 3.3. nih.gov Rhodium(I) catalysts have been used in cyclizative addition reactions of 1,6-enynes and sulfonyl chlorides, proceeding through carbophilic activation of the alkyne by a rhodium-sulfonyl intermediate. orgsyn.org

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for initiating reactions of sulfonyl chlorides. chemrxiv.orgacs.orgnih.gov A photosensitizer, such as fac-Ir(ppy)₃, absorbs light and enters an excited state, which can then reduce the sulfonyl chloride to generate a sulfonyl radical. This method offers a green and mild alternative to traditional radical initiators and has been used effectively in triggering cyclizations of alkenyl-substituted molecules with sulfonyl chlorides. chemrxiv.orgacs.org

The table below summarizes the influence of various catalysts on reactions involving unsaturated sulfonyl chlorides, which are analogous to the potential reactions of this compound.

| Catalyst System | Reaction Type | Role of Catalyst / Mechanism | Potential Product from this compound |

| Cu(I) salts | Radical Cyclization | Single-electron transfer (SET) to generate sulfonyl radical. | Cyclohexyl methyl sulfone derivative |

| NiBr₂·DME / Bipyridine Ligand | Radical Sulfonylation/Cyclization | Forms Ni(I) active species; SET generates sulfonyl radical for addition to the alkene. rsc.orgrsc.org | Cyclized sulfonylated product |

| fac-Ir(ppy)₃ / Visible Light | Photoredox Radical Cyclization | Excited state of Ir catalyst reduces sulfonyl chloride to sulfonyl radical. chemrxiv.org | Cyclohexyl methyl sulfone derivative |

| AlCl₃ (Lewis Acid) | Electrophilic Cyclization | Activates the S-Cl bond, promoting nucleophilic attack from the alkene. nih.gov | Chloro-substituted cyclohexane sulfonyl chloride |

| Rh(cod)Cl / DPPF | Cyclizative Addition | Oxidative addition of S-Cl bond to Rh(I), followed by carbophilic activation of the alkene. orgsyn.org | Cyclized sulfonylated product |

Computational Chemistry in Mechanistic Elucidation

Due to the often transient and complex nature of reaction intermediates and transition states, computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the mechanisms of sulfonyl chloride reactions.

Mapping Reaction Pathways: DFT calculations can map the potential energy surfaces for various competing reaction pathways, such as radical versus polar mechanisms or different regiochemical outcomes in cycloadditions. For example, in the visible-light-promoted cyclization of 3-alkenyl indoles with sulfonyl chlorides, DFT studies can help confirm the favorability of a radical-polar crossover mechanism and explain the observed regioselectivity. acs.org

Characterizing Intermediates and Transition States: Computational methods allow for the geometric and energetic characterization of key species along a reaction coordinate. In the study of sulfonyl radical cyclizations, DFT can be used to model the transition state of the radical addition to the alkene, helping to rationalize the stereochemical outcome of the reaction. researcher.lifeacs.org For instance, calculations can determine the energy barriers for 6-exo versus 7-endo cyclizations, almost invariably showing the kinetic preference for the formation of the six-membered ring.

Understanding Catalyst-Substrate Interactions: DFT is crucial for understanding how a catalyst directs a reaction. In copper-catalyzed reactions, calculations can model the coordination of the sulfonyl chloride to the metal center and the energetics of the subsequent single-electron transfer. researchgate.net In enantioselective reactions, computational models can reveal the non-covalent interactions between the substrate, catalyst, and chiral ligands that are responsible for stereocontrol. acs.org These theoretical insights are vital for rational catalyst design and the optimization of reaction conditions.

Transformative Organic Reactions and Derivatizations of Oct 7 Ene 1 Sulfonyl Chloride

Preparation of Oct-7-ene-1-sulfonamides

The reaction of a sulfonyl chloride with a primary or secondary amine is the most common method for the synthesis of sulfonamides. ijarsct.co.in This reaction involves the nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, followed by the elimination of a chloride ion and deprotonation to yield the stable sulfonamide linkage. ijarsct.co.inrsc.org This transformation is highly reliable and widely used in medicinal chemistry and materials science. nih.gov

Oct-7-ene-1-sulfonyl chloride readily reacts with primary and secondary amines to furnish the corresponding N-substituted oct-7-ene-1-sulfonamides. The reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine (B128534), to neutralize the hydrochloric acid byproduct. organic-chemistry.orgwikipedia.org The nucleophilicity of the amine plays a role, with primary amines generally being highly reactive. ijarsct.co.in

The general scheme for this reaction is as follows:

Reaction with Primary Amines (R-NH₂): Produces N-alkyl- or N-aryl-oct-7-ene-1-sulfonamides.

Reaction with Secondary Amines (R₂-NH): Yields N,N-dialkyl- or N,N-diaryl-oct-7-ene-1-sulfonamides.

These reactions are generally efficient, providing good to excellent yields across a wide range of amine substrates. organic-chemistry.org The terminal alkene in the this compound backbone typically remains intact under these standard sulfonylation conditions.

Table 1: Illustrative Synthesis of Primary and Secondary Oct-7-ene-1-sulfonamides This table is based on general reactivity; specific yields for this compound may vary.

| Amine Substrate | Product Structure | Typical Base |

|---|---|---|

| Aniline (B41778) | N-Phenyl-oct-7-ene-1-sulfonamide | Pyridine |

| Diethylamine | N,N-Diethyl-oct-7-ene-1-sulfonamide | Triethylamine |

| Benzylamine | N-Benzyl-oct-7-ene-1-sulfonamide | Pyridine |

| Morpholine | 4-(Oct-7-ene-1-sulfonyl)morpholine | Triethylamine |

Macrocyclization via Sulfonamide Formation

The formation of a sulfonamide bond is a robust strategy for the synthesis of macrocycles, which are structures of significant interest in drug discovery and materials science. nih.gov In this context, a bifunctional linear precursor containing an amine at one terminus and a sulfonyl chloride at the other can be induced to cyclize intramolecularly.

For a derivative of this compound to undergo macrocyclization, it would first need to be coupled with a molecule containing a free amine and another reactive handle. A more direct approach involves a bimolecular reaction under high-dilution conditions, which favor intramolecular reactions over intermolecular polymerization. For instance, reacting a diamine with a di-sulfonyl chloride can lead to macrocyclic structures. acs.org Vinyl sulfonamides have also been employed as acceptors in thiol-Michael 'click' reactions for peptide macrocyclization on-resin, highlighting the versatility of sulfur-based linkages. nih.govresearchgate.net

A hypothetical macrocyclization using a derivative of this compound could involve reacting it with a long-chain amino alcohol. The amine would first form the sulfonamide, and the terminal alkene and the alcohol could then be joined via a subsequent reaction like a ring-closing metathesis, although this falls outside the direct scope of sulfonamide formation. The direct formation of a macrocycle via sulfonamide linkage requires a precursor containing both the amine and sulfonyl chloride functionalities within the same molecule.

Synthesis of Oct-7-ene-1-sulfonate Esters

Sulfonyl chlorides react with alcohols in the presence of a base to form sulfonate esters. wikipedia.org This esterification is a cornerstone of organic synthesis, primarily used to activate hydroxyl groups for subsequent nucleophilic substitution or elimination reactions. youtube.com

The hydroxyl group (-OH) of an alcohol is a poor leaving group in nucleophilic substitution reactions. This compound can convert an alcohol into an oct-7-ene-1-sulfonate ester (an "octensylate"). This is achieved by reacting the alcohol with this compound, typically in the presence of a non-nucleophilic base like pyridine. researchgate.net The resulting sulfonate ester is an excellent leaving group, often compared to halides in its reactivity. This process is known as the activation of an alcohol. ntu.ac.uk

Table 2: Reaction of this compound with Various Alcohols This table is based on general reactivity; specific yields for this compound may vary.

| Alcohol Substrate | Product (Sulfonate Ester) | Purpose of Product |

|---|---|---|

| Methanol | Methyl oct-7-ene-1-sulfonate | Activated electrophile |

| Cyclohexanol | Cyclohexyl oct-7-ene-1-sulfonate | Activated electrophile |

| Benzyl alcohol | Benzyl oct-7-ene-1-sulfonate | Activated electrophile |

Formation of Activated Electrophiles

Once an alcohol is converted to an oct-7-ene-1-sulfonate ester, the carbon atom to which the sulfonate group is attached becomes a highly activated electrophile. The oct-7-ene-1-sulfonate anion is a very stable leaving group due to the resonance delocalization of the negative charge across the three oxygen atoms.

This activation enables a wide range of nucleophiles to displace the sulfonate group, typically through an Sₙ2 mechanism, which results in the inversion of stereochemistry at the carbon center.

Common transformations involving sulfonate esters as activated electrophiles include:

Synthesis of Azides: Reaction with sodium azide (B81097) (NaN₃).

Synthesis of Nitriles: Reaction with sodium cyanide (NaCN).

Synthesis of Ethers: Reaction with alkoxides (R-O⁻).

Synthesis of Alkynes: Reaction with acetylides (RC≡C⁻).

The use of this compound to form a sulfonate thus serves as a crucial intermediate step for introducing a wide variety of other functional groups into a molecule that originally contained a hydroxyl group.

Formation of Oct-7-ene-1-sulfones and Related Compounds

Sulfones are a class of organosulfur compounds characterized by a sulfonyl group (–SO₂–) bonded to two carbon atoms. thieme-connect.com These compounds are valuable synthetic intermediates and are present in many biologically active molecules. thieme-connect.comcas.cn this compound is a direct precursor to oct-7-ene-1-sulfones.

The most common method for synthesizing sulfones from sulfonyl chlorides is the Friedel-Crafts sulfonylation of an aromatic compound. wikipedia.orgthieme-connect.com In this reaction, an electron-rich arene attacks the sulfonyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃ or FeCl₃) to form an aryl sulfone.

For this compound, the reaction with benzene (B151609) would yield Phenyl oct-7-en-1-yl sulfone.

Reaction: this compound + Benzene + AlCl₃ → Phenyl oct-7-en-1-yl sulfone + HCl

Another route to sulfones involves the reaction of sulfonyl chlorides with organometallic reagents, such as Grignard reagents or organocuprates. Furthermore, sulfonyl chlorides can be reduced by reagents like sodium sulfite (B76179) to form sodium sulfinates (RSO₂Na). nih.gov These sulfinate salts are themselves versatile nucleophiles that can be alkylated to produce sulfones. cas.cnnih.gov

Recent advances also include photoredox-catalyzed methods for the hydrosulfonylation of alkenes using sulfonyl chlorides, which could potentially involve the terminal alkene of the title compound in different reaction pathways. researchgate.net

Table 3: Methods for the Synthesis of Sulfones from this compound

| Reaction Type | Co-reactant | Product |

|---|---|---|

| Friedel-Crafts Sulfonylation | Benzene | Phenyl oct-7-en-1-yl sulfone |

| Reaction with Grignard Reagent | Methylmagnesium bromide | Methyl oct-7-en-1-yl sulfone |

| Reduction and Alkylation | 1. Na₂SO₃ 2. Benzyl bromide | Benzyl oct-7-en-1-yl sulfone |

Friedel-Crafts Sulfonylation

The sulfonyl chloride moiety of this compound can readily participate in Friedel-Crafts sulfonylation reactions to form aryl sulfones. This classic electrophilic aromatic substitution involves the reaction of the sulfonyl chloride with an aromatic ring, typically activated by a Lewis acid or a strong Brønsted acid catalyst. nih.gov Solid acid catalysts, such as certain zeolites and metal-exchanged clays (B1170129) like Fe³⁺-montmorillonite, have emerged as environmentally friendlier alternatives to traditional catalysts like AlCl₃ or FeCl₃. orientjchem.orglibretexts.org

In the context of this compound, this reaction would attach the oct-7-ene-1-sulfonyl group to an aromatic substrate, yielding an aryl alkyl sulfone while preserving the terminal alkene for subsequent transformations. The choice of catalyst and reaction conditions can influence the regioselectivity of the substitution on the aromatic ring. orientjchem.org

Table 1: Representative Friedel-Crafts Sulfonylation of this compound with Various Arenes This table is illustrative, based on general reactivity for Friedel-Crafts sulfonylation.

| Aromatic Substrate | Catalyst | Expected Major Product |

|---|---|---|

| Benzene | AlCl₃ | (Oct-7-en-1-yl)sulfonylbenzene |

| Toluene | Fe³⁺-montmorillonite | 1-Methyl-4-((oct-7-en-1-yl)sulfonyl)benzene |

| Anisole | Zeolite Beta | 1-Methoxy-4-((oct-7-en-1-yl)sulfonyl)benzene |

| Naphthalene | Triflic acid | 2-((Oct-7-en-1-yl)sulfonyl)naphthalene |

Addition to Unsaturated Systems

The sulfonyl chloride group can be a precursor to sulfonyl radicals, which can then add across unsaturated systems like alkenes and alkynes. rsc.org A notable modern approach is the photoredox-catalyzed hydrosulfonylation of alkenes. masterorganicchemistry.comresearchgate.net In this process, visible light and a photocatalyst are used to generate a sulfonyl radical from the sulfonyl chloride. This radical adds to an external alkene, and a subsequent hydrogen atom transfer (HAT) completes the hydrosulfonylation. acs.orgorganic-chemistry.org This method is valued for its operational simplicity and tolerance of a wide range of functional groups. researchgate.netacs.org

When applied to this compound, the molecule itself could theoretically undergo an intramolecular radical addition to its own double bond, which would lead to cyclic sulfonated products. However, it is more commonly employed as the sulfonylating agent in intermolecular reactions with other unsaturated compounds.

Generation of Oct-7-ene-1-sulfinic Acids and their Derivatives

Sulfonyl chlorides are readily converted into the corresponding sulfinic acids and their salts. This transformation is typically achieved through reduction. A variety of reducing agents can be employed, such as sodium sulfite, zinc dust, or sodium borohydride. The resulting sulfinate salts are valuable nucleophiles in their own right, capable of being alkylated or arylated to form sulfones. masterorganicchemistry.comlibretexts.org

The reduction of this compound would yield sodium oct-7-ene-1-sulfinate. This derivative is a versatile intermediate, preserving the alkene functionality for further reactions while providing a nucleophilic sulfur center for constructing more complex sulfone-containing molecules. libretexts.org

Olefin Metathesis Reactions of the Alkene Moiety

The terminal alkene of this compound is an ideal handle for olefin metathesis reactions, a powerful tool for C-C bond formation. lboro.ac.ukmasterorganicchemistry.com Using standard ruthenium-based catalysts (e.g., Grubbs' catalysts), the alkene can participate in:

Cross-Metathesis (CM): Reaction with another olefin to create a new, longer unsaturated chain. This allows for the introduction of various functional groups at the terminus of the molecule.

Ring-Closing Metathesis (RCM): If this compound is first derivatized to contain a second alkene (a diene), RCM can be employed to construct carbocyclic or heterocyclic rings. lboro.ac.ukd-nb.info For instance, reacting the sulfonyl chloride with an amine that also contains an alkene, like allylamine, would form a sulfonamide diene poised for RCM. nsf.gov

The robustness of modern metathesis catalysts allows for tolerance of the sulfonyl chloride group, or more commonly, its sulfonamide derivatives. d-nb.infonsf.gov

Table 2: Potential Cross-Metathesis Partners for this compound This table is illustrative, based on general reactivity for cross-metathesis.

| Cross-Metathesis Partner | Catalyst | Expected Product |

|---|---|---|

| Methyl acrylate | Grubbs' 2nd Gen. | Methyl 10-(chlorosulfonyl)dec-2-enoate |

| Styrene | Hoveyda-Grubbs 2nd Gen. | 1-(Chlorosulfonyl)-8-phenyloct-7-ene |

| 1,4-Diacetoxy-cis-2-butene | Grubbs' 1st Gen. | (10-(Chlorosulfonyl)dec-2-ene-1,4-diyl)diacetate |

Hydrofunctionalization and Oxidative Functionalization of the Alkene

The terminal alkene is a site for numerous functionalization reactions that can proceed selectively without affecting the sulfonyl chloride group under appropriate conditions.

Hydrofunctionalization: The anti-Markovnikov hydroboration-oxidation of the terminal alkene is a highly reliable method to install a primary alcohol. masterorganicchemistry.comthieme-connect.de Reagents like 9-borabicyclo[3.3.1]nonane (9-BBN) are particularly selective for terminal alkenes over internal ones and are compatible with a range of functional groups. wikipedia.orglibretexts.org The resulting primary alcohol can then be used in a variety of subsequent reactions.

Oxidative Functionalization: The alkene can be oxidized to introduce new functionalities:

Epoxidation: Reaction with a peroxyacid like meta-chloroperoxybenzoic acid (m-CPBA) or using metal-catalyzed systems can convert the alkene into an epoxide. orientjchem.orglibretexts.org This reactive three-membered ring is a valuable intermediate for introducing vicinal functional groups. lboro.ac.uk

Dihydroxylation: Asymmetric dihydroxylation, pioneered by Sharpless, can convert the alkene into a vicinal diol with high enantioselectivity using osmium tetroxide and a chiral ligand. libretexts.orgchemistrysteps.com This provides a direct route to chiral 1,2-diols.

Oxidative Cleavage: Ozonolysis can cleave the double bond to yield an aldehyde, which can be further oxidized to a carboxylic acid, effectively shortening the carbon chain and introducing a new functional handle.

Click Chemistry Applications utilizing the Alkene

While the alkene itself can participate in some click-like reactions, such as in certain 1,3-dipolar cycloadditions with azides, it is more commonly used as a precursor to the canonical click chemistry handles: terminal alkynes and azides. rsc.orgpcbiochemres.com

Conversion to a Terminal Alkyne: A common and reliable method to convert a terminal alkene to a terminal alkyne is through a two-step sequence of bromination followed by a double dehydrobromination using a strong base like sodium amide (NaNH₂). masterorganicchemistry.comorganic-chemistry.org More modern, one-pot methods using ruthenium catalysis are also being developed. acs.org Once formed, the terminal alkyne is a perfect substrate for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry, to form a 1,4-disubstituted triazole ring.

Conversion to an Azide: The alkene can be transformed into an azide, another key click functionality. This can be achieved, for example, by hydroboration-oxidation to the alcohol, conversion of the alcohol to a good leaving group (like a tosylate), and subsequent nucleophilic substitution with sodium azide. The resulting azide can then be "clicked" with an alkyne.

These transformations vastly expand the utility of this compound, connecting it to the powerful and modular world of click chemistry for applications in bioconjugation, materials science, and drug discovery.

Advanced Synthetic Applications of Oct 7 Ene 1 Sulfonyl Chloride As a Building Block

Utilization in Stereoselective Synthesis

The presence of a terminal double bond in oct-7-ene-1-sulfonyl chloride opens avenues for its application in stereoselective synthesis, where the three-dimensional arrangement of atoms is controlled.

Enantioselective and Diastereoselective Transformations

The terminal alkene of this compound is a handle for introducing chirality through various well-established enantioselective reactions. For instance, asymmetric dihydroxylation could convert the double bond into a chiral diol, while asymmetric epoxidation would yield a chiral epoxide. These transformations would produce chiral building blocks where the stereochemistry is set relative to the sulfonyl chloride moiety.

Furthermore, intramolecular reactions could lead to diastereoselective outcomes. For example, a reaction initiated at the sulfonyl chloride group that subsequently involves the alkene could proceed through a cyclic transition state. The geometry of this transition state would likely favor the formation of one diastereomer over another, allowing for control of the relative stereochemistry of newly formed chiral centers.

Chiral Auxiliary Approaches

In scenarios where a chiral auxiliary is employed, the sulfonyl chloride group of this compound can react with a chiral alcohol or amine to form a chiral sulfonamide or sulfonate ester. This chiral auxiliary could then direct subsequent reactions at the terminal alkene, leading to high levels of stereoselectivity. After the desired transformation, the chiral auxiliary can be cleaved, yielding an enantiomerically enriched product.

Role in Natural Product Synthesis

The linear C8 chain and the terminal functional groups of this compound make it a potential starting material for the synthesis of various natural products, particularly those containing long aliphatic chains or specific heterocyclic systems. The sulfonyl chloride can be converted into other functional groups, such as sulfonamides or sulfones, which are present in some bioactive molecules. The terminal alkene allows for chain extension or cyclization reactions, which are key steps in the total synthesis of many natural products. While no specific examples of its use in a completed natural product synthesis are documented, its structure is amenable to strategies employed for the synthesis of polyketides or fatty acid derivatives.

Application in Heterocyclic Compound Construction

This compound is a promising substrate for the synthesis of a variety of heterocyclic compounds. The dual functionality allows for intramolecular cyclization reactions to form sulfur-containing heterocycles. For instance, under radical conditions, it is conceivable that an intramolecular radical cyclization could occur, where a radical generated at one end of the chain attacks the double bond at the other end, leading to the formation of cyclic sulfones.

Additionally, the sulfonyl chloride can be used to tether the molecule to a nitrogen atom, forming a sulfonamide. Subsequent intramolecular reactions involving the alkene, such as an intramolecular aminohalogenation or hydroamination, could then lead to the formation of nitrogen- and sulfur-containing heterocyclic rings like sultams.

Scaffold for Complex Molecular Design and Library Generation

In the field of medicinal chemistry and drug discovery, the generation of compound libraries with diverse structures is crucial. This compound can serve as a versatile scaffold for this purpose. The sulfonyl chloride group can be reacted with a wide array of amines, alcohols, and other nucleophiles to introduce a point of diversity. Simultaneously, the terminal alkene can undergo a multitude of reactions, such as Heck coupling, metathesis, or Michael additions, to introduce a second point of diversity. This dual-functional handle allows for the rapid construction of a large library of related but structurally distinct molecules, which can then be screened for biological activity.

Materials Science and Polymer Chemistry Relevant to Oct 7 Ene 1 Sulfonyl Chloride

Monomer for Controlled Polymerization Studies

The terminal double bond in oct-7-ene-1-sulfonyl chloride allows it to function as a monomer in several types of polymerization. Its incorporation into polymer chains can be achieved through controlled polymerization techniques, which are crucial for creating well-defined polymer architectures with predictable molecular weights and low dispersity.

One such technique is Acyclic Diene Metathesis (ADMET) polymerization. While this compound is a mono-olefin, it can be converted into an α,ω-diene monomer that is suitable for ADMET. This process would yield linear polymers where the sulfonate ester group, derived from the original sulfonyl chloride, is incorporated into the polymer backbone at regular intervals. unifr.chresearchgate.net The use of modern ruthenium-based catalysts in ADMET allows for the synthesis of these functionalized polyolefins under controlled conditions. researchgate.net Studies on similar α,ω-diene monomers containing sulfonate esters have shown that a sufficient number of methylene (B1212753) spacers between the double bond and the heteroatom group is necessary to achieve high molecular weight polymers. researchgate.net

Furthermore, the vinyl group makes it a candidate for radical polymerization processes, including controlled radical polymerization methods like Nitroxide-Mediated Polymerization (NMP). researchgate.net These methods allow for the synthesis of polymers with pendant sulfonyl chloride groups, which are then available for further reactions. researchgate.net The ability to use such functional monomers in controlled polymerization opens pathways to novel block copolymers and other complex architectures where one block contains the reactive sulfonyl chloride functionality. researchgate.net

Post-Polymerization Modification and Functionalization via Sulfonyl Chloride Group

A key advantage of incorporating this compound into a polymer is the subsequent reactivity of the pendant sulfonyl chloride group. This group is a powerful electrophilic handle for post-polymerization modification, allowing for the introduction of a wide array of functional groups under mild conditions. nih.gov This strategy involves first polymerizing the monomer via its alkene functionality, followed by chemical transformation of the sulfonyl chloride groups along the polymer backbone. nih.govresearchgate.net

The sulfonyl chloride moiety reacts readily with various nucleophiles, leading to stable, covalently bonded functional groups. This high reactivity and selectivity are hallmarks of "click chemistry," particularly reactions related to Sulfur(VI) Fluoride (B91410) Exchange (SuFEx). acs.orgosti.gov These modifications are often quantitative and tolerate a wide range of other chemical functionalities. nih.govosti.gov

Key transformations include:

Reaction with amines to produce robust sulfonamide linkages. researchgate.net

Reaction with alcohols or phenols to yield sulfonate esters. unifr.ch

Hydrolysis to generate sulfonic acid groups (–SO3H), which can impart ion-exchange properties to the material. google.com

This versatility allows for the precise tuning of a polymer's physical and chemical properties after its initial synthesis. For instance, a nonpolar polymer can be rendered water-soluble or given specific binding capabilities through these targeted chemical modifications.

Table 1: Post-Polymerization Modifications of the Sulfonyl Chloride Group This table is interactive and can be sorted by column.

| Nucleophile | Resulting Functional Group | Reference |

|---|---|---|

| Primary/Secondary Amine (R-NH2, R2NH) | Sulfonamide (-SO2-NR2) | researchgate.net |

| Alcohol/Phenol (B47542) (R-OH) | Sulfonate Ester (-SO2-OR) | unifr.ch |

| Water (H2O) | Sulfonic Acid (-SO3H) | google.com |

Development of Functional Polymeric Materials

The ability to both polymerize and functionalize this compound enables the development of a diverse range of functional polymeric materials with tailored properties for specific applications. researchgate.net

This compound is a precursor for creating polysulfone derivatives. Aliphatic polysulfones are typically synthesized through the radical copolymerization of an olefin, such as oct-7-ene, with sulfur dioxide (SO2). nih.govnih.gov This process results in an alternating copolymer structure. nih.gov A key characteristic of these poly(olefin sulfone)s is their susceptibility to depolymerization when exposed to a base. nih.govresearchgate.net This "unzipping" of the polymer chain back into its constituent monomers makes these materials suitable for applications requiring controlled degradation, such as in photoresist technologies for microelectronics. researchgate.net

Polymers bearing pendant sulfonyl chloride groups can serve as polymer-bound reagents, which are valuable tools for simplifying chemical synthesis and purification. artisantg.com In this application, the polymer acts as a solid support for the reactive group.

There are two primary uses:

Scavenger Resins : These polymers can be added to a reaction mixture to remove excess nucleophilic reagents (e.g., amines, thiols). The nucleophiles react with the polymer-bound sulfonyl chloride, becoming attached to the insoluble polymer, which can then be easily removed by filtration. artisantg.com This eliminates the need for traditional liquid-liquid extraction or chromatographic purification.

Activating Agents : The sulfonyl chloride group can be used to immobilize a molecule onto the polymer support, activating it for a subsequent reaction. After the reaction, the desired product is cleaved from the resin. artisantg.com

Polysulfone Derivatives

Cross-linking and Network Formation in Polymer Architectures

The bifunctional nature of this compound provides two independent routes for creating cross-linked polymer networks, which enhances thermal stability and mechanical properties. google.comresearchgate.net

Cross-linking via the Alkene Group : After polymerization or functionalization of the sulfonyl chloride, the pendant octenyl groups remain available for subsequent cross-linking. Efficient methods for this include:

Thiol-Ene "Click" Chemistry : The alkene groups can react with multifunctional thiols under UV or thermal initiation to form a highly uniform and stable network. mdpi.comrsc.org

Radical Polymerization : The application of heat or a radical initiator can induce the double bonds on different polymer chains to react with each other. researchgate.net

Cross-linking via the Sulfonyl Chloride Group : The sulfonyl chloride group can react with multifunctional nucleophiles, such as diamines or diols, to form bridges between polymer chains. google.comgoogle.com A single polymer chain containing multiple sulfonyl chloride groups can be cross-linked by adding a small molecule with at least two nucleophilic sites.

The ability to use these two orthogonal cross-linking chemistries allows for the design of complex polymer networks with precisely controlled architectures and properties.

Table 2: Cross-linking Strategies Using this compound Derivatives This table is interactive and can be sorted by column.

| Reactive Group on Polymer | Cross-linking Method | Type of Linker | Reference |

|---|---|---|---|

| Alkene (-CH=CH2) | Thiol-Ene Reaction | Multifunctional Thiol | mdpi.com, rsc.org |

| Alkene (-CH=CH2) | Radical Polymerization | None (Direct Reaction) | researchgate.net |

Surface Functionalization Applications and Coatings

This compound and its derivatives are effective agents for the surface functionalization of various substrates, enabling the creation of specialized coatings. researchgate.netgoogle.com The goal is to alter the surface properties of a material, such as its wettability, biocompatibility, or chemical reactivity.

The sulfonyl chloride group can be used to covalently graft the molecule onto surfaces rich in hydroxyl (–OH) or amine (–NH2) groups, such as silicon wafers, glass, or metal oxides. researchgate.net This reaction forms a stable sulfonate ester or sulfonamide bond, tethering the molecule to the surface and exposing the eight-carbon chain with its terminal alkene. researchgate.net This newly formed surface can then be further modified via the alkene, for example, using thiol-ene click chemistry to attach biomolecules or other polymers. rsc.org

Alternatively, the alkene can be used to attach the molecule to a surface first, leaving the sulfonyl chloride group exposed for subsequent reactions. This creates a highly reactive surface that can be used to capture specific molecules or to initiate surface-grafted polymerization, forming dense polymer brush coatings. researchgate.net

Supramolecular Chemistry and Self Assembly of Oct 7 Ene 1 Sulfonyl Chloride Derivatives

Design Principles for Supramolecular Scaffolds

The rational design of molecular scaffolds is a cornerstone of creating functional materials with tailored properties. mdpi.com For derivatives of Oct-7-ene-1-sulfonyl chloride, the primary design principle revolves around its bifunctional nature. The sulfonyl chloride group is a highly reactive electrophile, readily undergoing substitution reactions with a wide range of nucleophiles such as amines, alcohols, and phenols. chemrxiv.org This allows for the covalent attachment of various functional moieties that can introduce specific non-covalent interaction sites. For instance, attaching a hydrogen-bonding motif, a photo-responsive group, or a metal-coordinating ligand can direct the self-assembly process in a predictable manner.

The terminal alkene group provides a second, chemically distinct handle. It can participate in a variety of polymerization reactions, such as free-radical polymerization or ring-opening metathesis polymerization (ROMP), to form a polymer backbone. acs.org Alternatively, it can be functionalized through reactions like hydroformylation or click chemistry. fu-berlin.denih.gov This dual functionality allows for a modular approach to scaffold design. One can first create a library of sulfonyl chloride derivatives with different self-assembling units and then polymerize them via the alkene group to create complex macromolecular architectures.

| Feature of this compound | Potential for Scaffold Design | Relevant Chemical Reactions |

| Sulfonyl Chloride (-SO₂Cl) | Introduction of specific recognition motifs. | Nucleophilic substitution with amines, alcohols, phenols. |

| Terminal Alkene (C=C) | Formation of polymer backbones or cross-linking. | Polymerization (e.g., ROMP), click chemistry, metathesis. google.com |

| Aliphatic Chain (-(CH₂)₆-) | Provides flexibility and influences packing. | N/A (structural element) |

Non-Covalent Interactions in Engineered Assemblies

The self-assembly of this compound derivatives is governed by a variety of non-covalent interactions. The specific nature and strength of these interactions are determined by the functional groups introduced via the sulfonyl chloride moiety.

Hydrogen Bonding: By reacting the sulfonyl chloride with amines or alcohols, sulfamides or sulfonates can be formed, respectively. These groups are excellent hydrogen bond donors and acceptors. acs.org The directionality and strength of hydrogen bonds make them a powerful tool for programming the self-assembly of these derivatives into well-defined structures like sheets, ribbons, or helical fibers. acs.org

π-π Stacking: If aromatic groups are introduced, for example by reacting the sulfonyl chloride with an aniline (B41778) or phenol (B47542) derivative, π-π stacking interactions can play a significant role in the assembly process. These interactions, although weaker than hydrogen bonds, are crucial for the organization of aromatic-containing molecules in the solid state and in solution.

Halogen Bonding: The chlorine atom of the sulfonyl chloride itself can participate in halogen bonding, a directional non-covalent interaction with a nucleophilic site. mdpi.com While the sulfonyl chloride is typically used as a reactive site, in certain designed systems, this interaction could be exploited to direct the pre-organization of monomers before a subsequent reaction. Studies on related sulfonyl halides have shown that the sulfonyl oxygens and the halogen can engage in a variety of weak interactions that influence crystal packing. nih.gov

| Type of Interaction | Functional Groups Involved | Estimated Energy (kJ/mol) |

| Hydrogen Bonding | Sulfamides (-SO₂NHR), Sulfonates (-SO₂OR) | 15 - 40 |

| π-π Stacking | Appended Aromatic Rings | 5 - 20 |

| Van der Waals | Alkyl Chains (-(CH₂)₆-) | 2 - 10 |

| Halogen Bonding | Sulfonyl Chloride (-SO₂Cl) | 5 - 25 |

Templated Synthesis Approaches

Template-directed synthesis is a powerful strategy for controlling the structure and sequence of polymers. rsc.org The bifunctional nature of this compound derivatives makes them well-suited for such approaches. In a templated synthesis, a pre-existing macromolecule or surface (the template) directs the arrangement of monomers, which are then polymerized.

One can envision a scenario where a template polymer is functionalized with groups that can form non-covalent bonds (e.g., hydrogen bonds) with the moieties attached to the sulfonyl chloride of the monomer. acs.org This would lead to the alignment of the this compound derivatives along the template chain. Subsequent polymerization of the terminal alkene groups would then result in a daughter polymer whose structure is a replica of the template.

Another approach involves using a surface as a template. For instance, a silicon nanowire template could be functionalized to react with the sulfonyl chloride group, anchoring the monomers to the surface. berkeley.edu The terminal alkenes would then be available for further polymerization, allowing for the creation of polymer nanotubes with distinct inner and outer surface functionalities after the template is removed. berkeley.edu These templated approaches offer a high degree of control over the final material architecture, which is often difficult to achieve through spontaneous self-assembly alone. sioc-journal.cn

Self-Healing Materials Incorporating Derivatives

The development of materials that can autonomously repair damage is a major goal in materials science. nih.gov Derivatives of this compound could be incorporated into self-healing polymer networks through several mechanisms.

One strategy is to create a cross-linked polymer network where the cross-links are reversible. The terminal alkene groups can be polymerized to form the main polymer chains. The sulfonyl chloride can be derivatized with moieties capable of forming strong, reversible non-covalent bonds, such as quadruple hydrogen-bonding units. nih.gov These non-covalent cross-links can break upon damage and reform upon heating or with time, thus healing the material.

Alternatively, the terminal alkene itself can be used to create a dynamic covalent network. For example, olefin metathesis is a reversible reaction that can be used to create self-healing materials. google.com A polymer network containing alkene groups derived from this compound could be designed to undergo olefin metathesis in the presence of a catalyst, allowing for the reformation of bonds across a fracture surface. google.com Similarly, Diels-Alder reactions, which are thermally reversible cycloadditions between a diene and a dienophile (an alkene), could be employed to create healable cross-links. anr.fr

The sulfonyl chloride group could also be used to attach plasticizers or other mobility-enhancing groups to the polymer network, which can facilitate the diffusion of polymer chains and accelerate the healing process.

| Self-Healing Mechanism | Role of this compound Derivative | Stimulus for Healing |

| Reversible Non-Covalent Cross-links | Alkene forms polymer backbone; sulfonyl-derived groups form H-bonds. | Heat, Time |

| Dynamic Covalent Chemistry (Olefin Metathesis) | Alkene groups in the polymer network undergo reversible metathesis. | Catalyst, Heat |

| Dynamic Covalent Chemistry (Diels-Alder) | Alkene acts as dienophile in reversible cross-linking reactions. | Heat |

Computational and Theoretical Investigations of Oct 7 Ene 1 Sulfonyl Chloride

Electronic Structure and Reactivity Predictions (e.g., Density Functional Theory)

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of molecules. diva-portal.org DFT calculations can elucidate the distribution of electrons within Oct-7-ene-1-sulfonyl chloride, providing a basis for understanding its stability and reactivity.

Key aspects of the electronic structure of sulfonyl chlorides that can be analyzed using DFT include:

Molecular Orbitals: The energies and shapes of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial for predicting reactivity. nih.govmdpi.com The HOMO is associated with the molecule's ability to donate electrons, while the LUMO relates to its ability to accept electrons. The energy gap between the HOMO and LUMO provides an indication of the molecule's chemical stability and reactivity. nih.gov For sulfonyl chlorides, the LUMO is often localized on the S-Cl bond, indicating its susceptibility to nucleophilic attack. researchgate.net

Reactivity Indices: DFT calculations can be used to determine various reactivity descriptors, such as electrophilicity and nucleophilicity indices. These indices help in predicting how this compound will behave in different chemical reactions. For instance, the electrophilic nature of the sulfonyl chloride group makes it a target for nucleophiles.

Table 1: Predicted Electronic Properties of a Representative Alkene-Sulfonyl Chloride

| Property | Predicted Value/Description | Significance |

| HOMO-LUMO Gap | Moderate | Indicates reasonable kinetic stability but potential for reactivity under appropriate conditions. |

| LUMO Character | Primarily located on the σ* orbital of the S-Cl bond. | Suggests the S-Cl bond is the primary site for nucleophilic attack. |

| Mulliken Atomic Charges | Positive charge on Sulfur, negative charges on Oxygen and Chlorine atoms. | Highlights the high degree of polarization in the sulfonyl chloride group. nih.gov |

Note: The values in this table are illustrative and would require specific DFT calculations for this compound for precise quantification.

Spectroscopic Data Correlation and Prediction

Computational methods are invaluable for predicting and interpreting spectroscopic data, such as NMR, IR, and Raman spectra. By calculating these properties for a proposed structure, chemists can compare the theoretical data with experimental results to confirm the molecule's identity and gain deeper insights into its vibrational and electronic properties. mdpi.comresearchgate.net

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, can accurately predict the ¹H and ¹³C NMR chemical shifts of organic molecules. researchgate.net For this compound, these calculations would predict the chemical shifts for the protons and carbons along the octene chain and at the sulfonyl chloride group. Discrepancies between predicted and experimental spectra can sometimes be attributed to solvent effects or conformational averaging. mdpi.com

Vibrational Spectroscopy (IR and Raman): Theoretical frequency calculations can predict the positions and intensities of vibrational modes in the IR and Raman spectra. oatext.com These calculations help in assigning the observed spectral bands to specific molecular motions, such as the characteristic stretching frequencies of the S=O and S-Cl bonds, as well as the C=C stretch of the terminal alkene.

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Key Signals (Illustrative) | Interpretation |

| ¹H NMR | ~5.8 ppm (m, 1H), ~5.0 ppm (m, 2H) | Signals corresponding to the vinyl protons of the terminal alkene. |

| ~3.5 ppm (t, 2H) | Signal for the methylene (B1212753) group adjacent to the sulfonyl chloride. | |

| ¹³C NMR | ~138 ppm, ~115 ppm | Resonances for the sp² carbons of the double bond. |

| ~60 ppm | Resonance for the carbon atom directly bonded to the sulfonyl group. | |

| IR Spectroscopy | ~1370 cm⁻¹, ~1180 cm⁻¹ | Asymmetric and symmetric stretching vibrations of the SO₂ group. |

| ~1640 cm⁻¹ | C=C stretching vibration of the alkene. | |

| ~600 cm⁻¹ | S-Cl stretching vibration. |

Note: These are typical ranges and would be refined by specific computational analysis.

Molecular Dynamics Simulations for Conformational Analysis and Interactions

While DFT calculations provide information on static molecular structures, molecular dynamics (MD) simulations offer insights into the dynamic behavior of molecules over time. mdpi.comnih.gov MD simulations are particularly useful for exploring the conformational landscape of flexible molecules like this compound and its interactions with other molecules, such as solvents or reactants. acs.org

For this compound, MD simulations could be employed to:

Analyze Conformational Preferences: The eight-carbon chain of this compound can adopt numerous conformations. MD simulations can explore the potential energy surface to identify the most stable (lowest energy) conformations and the energy barriers between them. researchgate.net

Simulate Solvent Effects: The behavior and reactivity of a molecule can be significantly influenced by the solvent. MD simulations can explicitly model the interactions between this compound and solvent molecules, providing a more realistic picture of its behavior in solution. acs.org

Study Intermolecular Interactions: In condensed phases, molecules interact with each other. MD can simulate these interactions, which is important for understanding properties like miscibility and the formation of aggregates.

Theoretical Modeling of Reaction Pathways and Transition States

A significant application of computational chemistry is the elucidation of reaction mechanisms. By mapping out the potential energy surface of a reaction, chemists can identify the transition states (the highest energy points along the reaction coordinate) and intermediates, and thereby determine the most likely reaction pathway. mdpi.com

For reactions involving this compound, theoretical modeling could be used to:

Investigate Nucleophilic Substitution Mechanisms: The reaction of sulfonyl chlorides with nucleophiles is a fundamental process. acs.org DFT calculations can be used to model the Sₙ2-like or addition-elimination mechanisms, determining the activation energies for each pathway and predicting which is more favorable. mdpi.com

Model Radical Reactions: The alkene moiety in this compound could potentially participate in radical addition reactions. nih.gov Theoretical modeling can explore the energetics of these pathways.